

Mal-PNU-159682 solubility and formulation for experiments

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Compound of Interest

Compound Name: Mal-PNU-159682

Cat. No.: B15609174

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Application Notes and Protocols for Mal-PNU-159682

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PNU-159682 is the maleimide-functionalized derivative of PNU-159682, a highly potent metabolite of the anthracycline nemorubicin.[1][2][3] PNU-159682 is an exceptionally cytotoxic agent that acts as a DNA topoisomerase II inhibitor, leading to DNA damage and cell death.[4][5][6] Its potency is reported to be thousands of times greater than that of doxorubicin.[2][5][7] The maleimide group in **Mal-PNU-159682** allows for its conjugation to antibodies or other targeting moieties to create Antibody-Drug Conjugates (ADCs), enabling targeted delivery of this potent cytotoxin to cancer cells.[8] These application notes provide detailed information on the solubility and formulation of **Mal-PNU-159682** for experimental use.

Data Presentation

Solubility of PNU-159682 and its Conjugates

The solubility of **Mal-PNU-159682** is critical for the preparation of stock solutions and experimental formulations. The data below is compiled from various sources and primarily pertains to PNU-159682 and its derivatives, which are often used in ADC development.

Compound/Derivative	Solvent	Concentration	Notes
PNU-159682	DMSO	10 mM	Stock solution concentration.[4]
PNU-159682	DMSO	96.7 mg/mL (150.71 mM)	Sonication is recommended.[6]
Mal-C2-Gly3-EDA-PNU-159682	DMSO	100 mg/mL (100.81 mM)	Ultrasonic treatment is needed. Product is hygroscopic.[9]
Mal-PEG4-VC-PAB-DMEA-PNU-159682	In vivo formulation	≥ 1.25 mg/mL	Clear solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
PNU-159682	In vivo formulation	3.3 mg/mL (5.14 mM)	In 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Sonication recommended.[6]

Experimental Protocols

In Vitro Experimental Protocol

1. Preparation of Stock Solution:

- To prepare a 10 mM stock solution of **Mal-PNU-159682**, dissolve the appropriate mass of the compound in high-quality, anhydrous DMSO.
- For example, for Mal-C2-Gly3-EDA-PNU-159682 (MW: 991.95 g/mol), dissolve 9.92 mg in 1 mL of DMSO.
- Facilitate dissolution by vortexing and, if necessary, brief sonication in a water bath.[6][9]
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9][10] Stock solutions in DMSO are typically stable for several months at -80°C.[9]

[\[10\]](#)

2. Treatment of Cell Cultures:

- Thaw an aliquot of the **Mal-PNU-159682** stock solution at room temperature.
- Prepare serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations.
- Note: Due to the high potency of PNU-159682, with IC70 values in the subnanomolar range (0.07-0.58 nM) for some cell lines, careful dilution is crucial.[\[4\]](#)[\[5\]](#)
- Add the diluted compound to the cell cultures and incubate for the desired period. For cytotoxicity assays, a 1-hour exposure followed by a 72-hour incubation in drug-free medium has been used for PNU-159682.[\[2\]](#)

In Vivo Experimental Protocol

1. Formulation for Intravenous (i.v.) Administration:

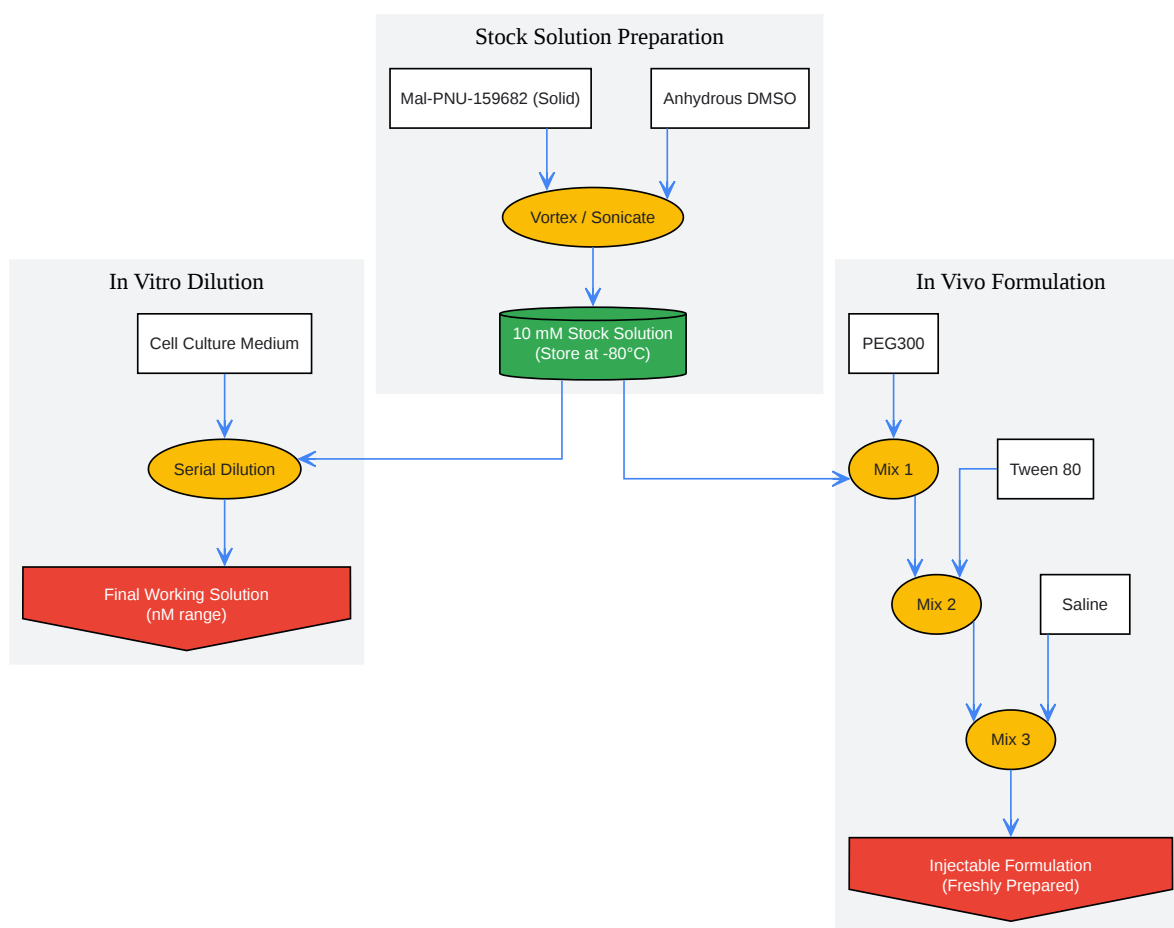
The following is a common formulation approach for compounds with low aqueous solubility, like PNU-159682 derivatives.

- Vehicle Preparation: A common vehicle consists of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[\[6\]](#)[\[10\]](#)
- Formulation Steps:
 - Start with the required volume of the DMSO stock solution of **Mal-PNU-159682**.
 - Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.
 - Add Tween 80 to the mixture and continue mixing.
 - Finally, add saline to reach the final volume and mix until the solution is homogeneous.[\[10\]](#)
- Example Preparation of a 1 mg/mL solution:
 - Take 100 μ L of a 10 mg/mL **Mal-PNU-159682** stock solution in DMSO.

- Add 400 μ L of PEG300 and mix.
- Add 50 μ L of Tween 80 and mix.
- Add 450 μ L of saline to bring the total volume to 1 mL.
- It is recommended to prepare the in vivo formulation fresh on the day of use.^[4] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.^[4]

Visualizations

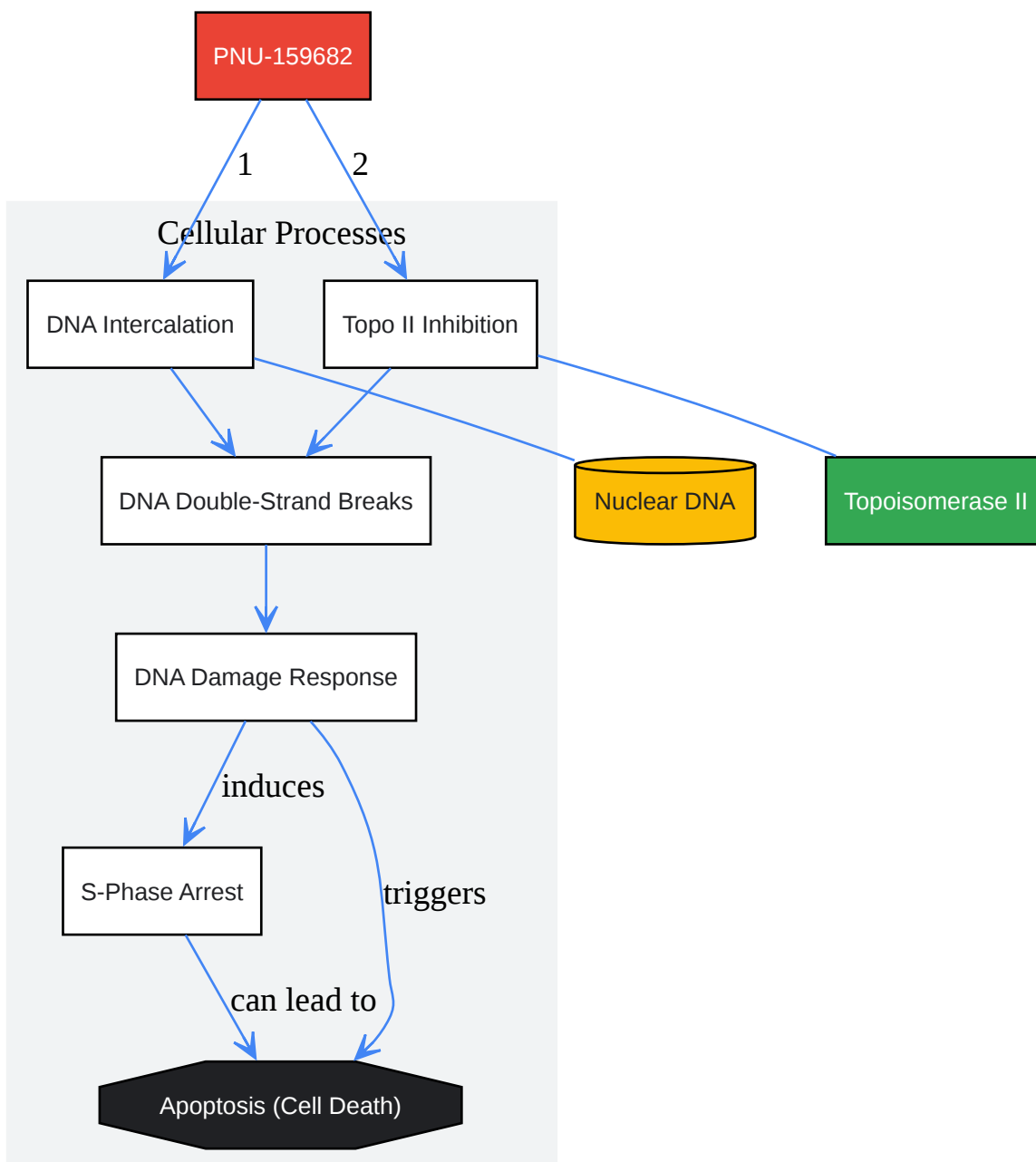
Experimental Workflow for Formulation



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Caption: Workflow for preparing **Mal-PNU-159682** formulations.

Signaling Pathway for PNU-159682 Mechanism of Action



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Caption: Mechanism of action of PNU-159682.

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